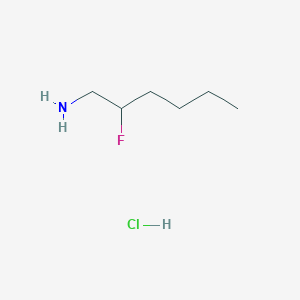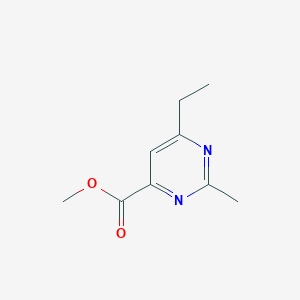
Diricinoleoyl-palmitoyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diricinoleoyl-palmitoyl-glycerol (DPG) is a naturally occurring glycerolipid that has been studied for its potential applications in various fields. It is composed of two fatty acid chains, palmitic acid, and ricinoleic acid, which are covalently linked to a glycerol backbone. DPG has been found to possess several interesting biochemical and physiological properties, which make it a promising candidate for further research.
Scientific Research Applications
Identification and Structural Analysis
- Regiospecific Identification in Castor Oil : The compound (12-Ricinoleoylricinoleoyl)diricinoleoylglycerol (RRRR), a type of tetraacylglycerol, was identified in castor oil. Electrospray ionization mass spectrometry (ESI-MS4) revealed that 95% of the 12-ricinoleoylricinoleoyl chain is located at the sn-2 position of the glycerol backbone of RRRR. This precise location was confirmed through hydrolysis using sn-1,3 specific lipase, highlighting a detailed understanding of the molecular structure of such compounds in castor oil (Lin & Arcinas, 2008).
Biosynthesis and Lipid Analysis
- Biosynthesis of Triacylglycerols Containing Ricinoleate : Research on the biosynthetic pathway of triacylglycerols containing ricinoleate, to which diricinoleoyl-palmitoyl-glycerol is related, revealed insights into how these compounds are formed in nature. This study, using techniques like high-performance liquid chromatography and mass spectrometry, provided a deeper understanding of the biological processes involved in the production of such triacylglycerols in castor beans (Lin et al., 1998).
Monolayer and Bilayer Studies
- Characterization in Mixed Monolayers : Studies on the behavior of oxidatively modified phospholipids in mixed monolayers with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have implications for understanding diricinoleoyl-palmitoyl-glycerol's interaction in biological membranes. These studies used techniques like Langmuir balance and fluorescence microscopy to observe changes in liquid expanded regions and the orientation of acyl chains (Sabatini et al., 2006).
Nanoparticle Coating and Cellular Uptake
- Gold Nanoparticle Coating : Research on coating gold nanoparticles (GNPs) with phospholipids including 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) provided insights into how diricinoleoyl-palmitoyl-glycerol-like compounds can influence cellular uptake and bio-distribution. This has potential implications in biomedical applications (Hao et al., 2012).
Future Directions
: Lin, J.-T., & Chen, G. Q. (2012). Identification of Minor Acylglycerols Less Polar than Triricinolein in Castor Oil by Mass Spectrometry. Journal of the American Oil Chemists’ Society, 89(10), 1773–1784. Link : Regiospecific analysis of diricinoleoylacylglycerols in castor (Ricinus communis L.) oil by electrospray ionization mass spectrometry. Link : Turner, C., & Murphy, C. (2002). Identification and Quantification of the Molecular Species of Acylglycerols in Castor Oil by HPLC Using ELSD. Link
properties
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diricinoleoyl-palmitoyl-glycerol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)
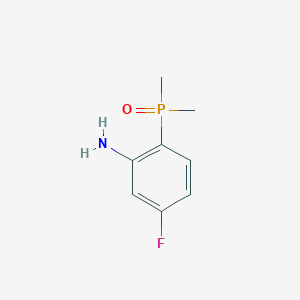

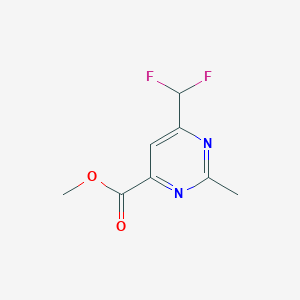

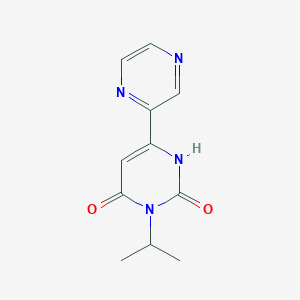
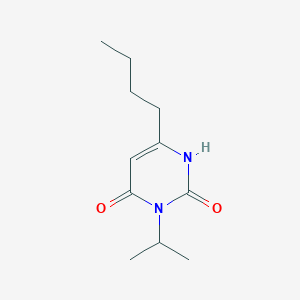
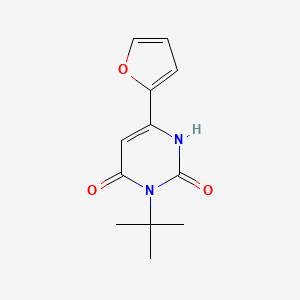
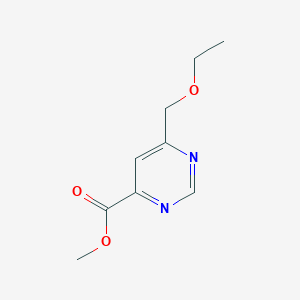
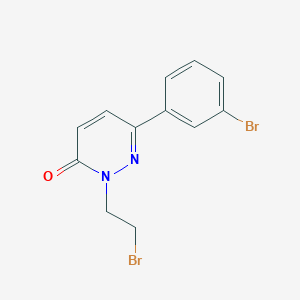
![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)
